molecular formula C15H14FNO4S B2354421 4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 952915-18-3

4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No.: B2354421
CAS No.: 952915-18-3
M. Wt: 323.34
InChI Key: KBUWBXIDSRAVMB-UHFFFAOYSA-N
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Description

4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C15H14FNO4S It is characterized by the presence of a fluorobenzyl group, a methylsulfonyl group, and an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine, methylsulfonyl chloride, and 4-aminobenzoic acid.

    Formation of Intermediate: The first step involves the reaction of 2-fluorobenzylamine with methylsulfonyl chloride to form the intermediate 2-fluorobenzyl(methylsulfonyl)amine.

    Coupling Reaction: The intermediate is then coupled with 4-aminobenzoic acid under suitable reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, efficient purification methods, and compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, while the methylsulfonyl group can influence its solubility and stability. The amino benzoic acid moiety may contribute to its overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(methylsulfonyl)benzoic acid: Similar in structure but lacks the fluorobenzyl group.

    4-Methylsulfonylbenzoic acid: Contains the methylsulfonyl group but lacks the amino and fluorobenzyl groups.

    2-Fluorobenzoic acid: Contains the fluorobenzyl group but lacks the methylsulfonyl and amino groups.

Uniqueness

4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is unique due to the combination of its fluorobenzyl, methylsulfonyl, and amino benzoic acid moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid, a compound with significant potential in medicinal chemistry, features a unique structure that includes a fluorobenzyl group and a methylsulfonylamino moiety attached to a benzoic acid backbone. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₅H₁₄FNO₄S
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 952915-18-3

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors involved in inflammation and pain signaling pathways. The fluorobenzyl group enhances binding affinity to specific targets, while the methylsulfonyl group may improve solubility and stability.

Biological Assays and Findings

Recent studies have explored the compound's efficacy in various biological assays:

  • Anti-inflammatory Activity :
    • The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential as an anti-inflammatory agent. Preliminary data indicate that it may modulate pain signaling, making it relevant for pain management therapies .
  • Enzyme Interactions :
    • Interaction studies reveal that this compound binds to several biological targets, influencing pathways related to inflammation and cancer .
  • Cancer Research :
    • The compound has demonstrated promise in cancer research, particularly regarding its ability to inhibit specific enzymes linked to tumorigenesis .

Study 1: Inhibition of Enzymatic Activity

A study assessed the compound's inhibitory effects on specific enzymes involved in metabolic processes. The results indicated a significant reduction in enzyme activity at low micromolar concentrations, highlighting its potential as a therapeutic agent .

Study 2: Anti-cancer Properties

In another investigation focused on breast cancer models, the administration of this compound resulted in a marked decrease in tumor incidence compared to control groups. This suggests its potential role as an anti-cancer drug candidate .

Data Table: Biological Activity Summary

Activity Type Observation Reference
Anti-inflammatoryInhibits enzymes in inflammatory pathways
Cancer inhibitionReduces tumor incidence in animal models
Enzyme inhibitionSignificant activity at low micromolar concentrations

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl-methylsulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-22(20,21)17(10-12-4-2-3-5-14(12)16)13-8-6-11(7-9-13)15(18)19/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUWBXIDSRAVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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